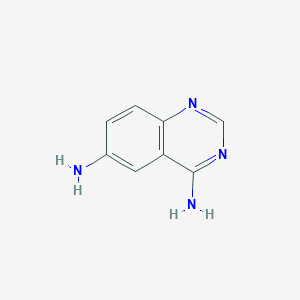

4,6-Quinazolinediamine

概要

説明

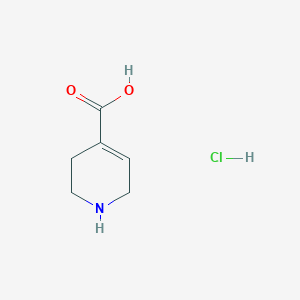

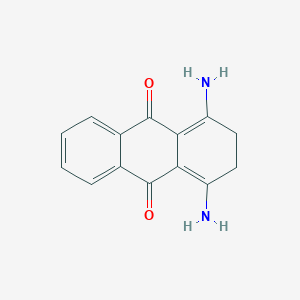

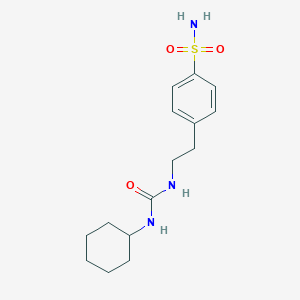

4,6-Quinazolinediamine derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities, including antitumor, antimalarial, antibacterial, and kinase inhibition properties. These compounds are characterized by a quinazoline core, a bicyclic structure consisting of fused benzene and pyrimidine rings, substituted at the 4 and 6 positions with various functional groups that modulate their biological activity 10.

Synthesis Analysis

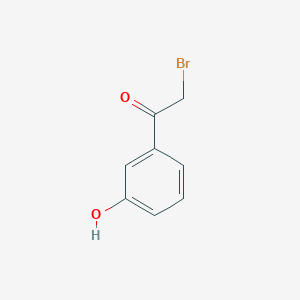

The synthesis of 4,6-quinazolinediamine derivatives involves various strategies, including acylation, cyclization, and substitution reactions. For instance, 6-substituted-4-(3-bromophenylamino)quinazolines were prepared by acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides . Another approach involved the catalytic hydrogenation of 2,4-diamino-6-quinazolinecarbonitriles in the presence of benzenamine . Additionally, chlorosulfonation of 2,4-quinazolinediamine followed by treatment with amines was used to synthesize 2,4-diamino-6-quinazolinesulfonamides . A novel synthesis route for 4,6-disubstituted quinazoline derivatives started from anthranilic acid derivatives, involving acylation, cyclisation, and further treatment with ammonia .

Molecular Structure Analysis

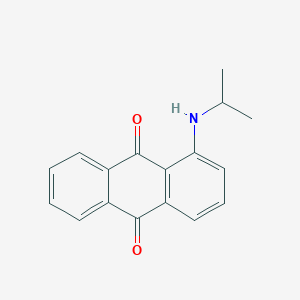

The molecular structure of 4,6-quinazolinediamines is crucial for their biological activity. Molecular modeling and experimental evidence suggest that these compounds can interact covalently with target enzymes such as tyrosine kinases . The structure-activity relationship studies indicate that quinazoline is the preferred chromophore, and specific substitutions at the phenyl ring enhance potency . The presence of electron-donating groups on the quinazoline ring is associated with increased activity, suggesting the importance of electron density for biological efficacy .

Chemical Reactions Analysis

4,6-Quinazolinediamines undergo various chemical reactions that are essential for their biological function. For example, the presence of Michael acceptors in the structure of some derivatives allows for irreversible inhibition of tyrosine kinases through covalent interaction . The introduction of sulfonyl chloride groups and subsequent reactions with amines are key steps in the synthesis of sulfonamide derivatives with antimalarial activity . The modification of the amino group to hydrazino and hydroxyamino moieties in certain analogues significantly reduced their antimalarial and antitumor properties, demonstrating the impact of chemical modifications on biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-quinazolinediamines, such as solubility, reactivity, and stability, are influenced by their substituents. The introduction of water-solubilizing substituents and basic functional groups onto Michael acceptors has been shown to result in compounds with enhanced biological properties due to greater reactivity and improved solubility . The stability of these compounds can vary, as seen in the synthesis of 6-alkylbenzimidazo[1,2-c]quinazolines, where the instability of certain intermediates affected the overall yield . The stereoselectivity and enantiomeric purity of synthesized derivatives are also important considerations, as they can significantly influence the biological activity of the compounds .

科学的研究の応用

Anticancer and Anti-inflammatory Properties

4,6-Quinazolinediamine derivatives demonstrate significant anticancer and anti-inflammatory activities. Research indicates that certain 4,6-disubstituted quinazoline derivatives show promising anti-cancer activity against leukemia cell lines, particularly U937 leukemia cells. These derivatives were synthesized from anthranilic acid derivatives and screened for both anti-inflammatory and anti-cancer properties, with some exhibiting notable activity compared to the standard drug Etoposide (Chandrika et al., 2008).

Moreover, 4-anilino-6-substituted-quinazolines have been synthesized and evaluated for their efficacy in inhibiting EGFR-TK and tumor growth. Some of these compounds demonstrated potent EGFR-TK inhibitory activity and significant growth inhibitory effects against various cancer cell lines, highlighting their potential as anticancer agents (Mowafy et al., 2013).

Applications in Treating Hepatocellular Carcinoma

5H-benzo[h]thiazolo[2,3-b]quinazolines have shown promising results in treating hepatocellular carcinoma (HCC). These compounds have demonstrated significant tumor inhibitory effects and potential in normalizing elevated levels of inflammatory mediators, suggesting their viability as drug candidates for HCC treatment (Keshari et al., 2017).

Antimicrobial and Antifungal Applications

Quinazoline derivatives have also been explored for their antimicrobial and antifungal applications. A study on quinazoline thioether derivatives incorporating the 1,2,4-triazolo[4,3-a]pyridine moiety showed noticeable in vitro antibacterial activities against phytopathogenic bacteria, indicating their potential as agricultural antibacterial agents (Fan et al., 2019).

Implications in Medicinal Chemistry

Quinazoline and its derivatives are important in medicinal chemistry due to their diverse biological activities, such as antimalarial, antitumor, and anti-inflammatory properties. The quinazoline-4(3H)-one structure, found in many natural and synthetic bioactive molecules, plays a significant role in the development of new chemical entities for various therapeutic applications (Tiwary et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWDENXDCQXZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401020 | |

| Record name | 4,6-Quinazolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Quinazolinediamine | |

CAS RN |

159382-23-7 | |

| Record name | 4,6-Quinazolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)

![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)

![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)

![3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B134004.png)